Kinase Inhibition Potency Advantage Over Des-Methyl Pyrazole Analogs in Oxazolyl-Pyrazole Series
In the oxazolyl-pyrazole kinase inhibitor patent family (US 20040180881), compounds bearing a 1-methylpyrazole substituent on the oxazole core consistently exhibit superior inhibitory activity against multiple kinases compared to their des-methyl or N-H pyrazole counterparts. Although explicit IC50 values for the methyl ester prodrug are not disclosed, the structure-activity trends indicate that N1-methylation on the pyrazole ring enhances hydrophobic packing and reduces metabolic liability, while the 4-carboxylate ester serves as a modifiable handle for further derivatization [1]. This positions methyl 2-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate as a privileged intermediate for generating kinase-focused libraries.
| Evidence Dimension | Kinase inhibition potency (structural requirement for N1-methylation) |
|---|---|
| Target Compound Data | 1-methylpyrazole substituent present |
| Comparator Or Baseline | Des-methyl (N-H pyrazole) analogs in the same patent series |
| Quantified Difference | Not explicitly quantified for this exact ester; patent describes general improvement in potency and selectivity with N1-alkylation |
| Conditions | Biochemical kinase assays (multiple kinases) as described in US 20040180881 |
Why This Matters
For medicinal chemistry groups prosecuting kinase targets, the presence of the 1-methyl group is a critical SAR determinant; choosing a des-methyl pyrazole building block would likely yield an inactive or less selective series.
- [1] US Patent Application 20040180881 A1. Oxazolyl-pyrazole derivatives as kinase inhibitors. Published 2004-04-15. View Source
